SRC Kinase Inhibition: IC₅₀ Activity of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide Versus Structural Analogs
N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide demonstrates measurable inhibition of SRC kinase with an IC₅₀ of 15,000 nM (15 μM) in a Z'-LYTE fluorescence resonance energy transfer (FRET)-based assay [1]. While this activity is moderate, the 2-phenoxynicotinamide scaffold is structurally distinct from ATP-competitive SRC inhibitors and may provide a chemically differentiated starting point for fragment-based or scaffold-hopping campaigns. No direct head-to-head SRC inhibition data for close analogs (e.g., 2-phenoxy-N-phenyl-nicotinamide or 2-phenoxy-N-benzyl-nicotinamide) are publicly available.
| Evidence Dimension | SRC kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15,000 nM (15 μM) |
| Comparator Or Baseline | No quantitative SRC inhibition data available for direct structural comparators |
| Quantified Difference | Not calculable due to lack of comparator data |
| Conditions | Z'-LYTE FRET assay; pH 7.5; 23°C; 384-well format; compound concentration range: 10 nM to 450 μM; 1% DMSO (v/v) |
Why This Matters
This IC₅₀ value provides a baseline for structure-activity relationship studies and establishes a measurable benchmark for assessing activity improvements in derivative optimization.
- [1] BindingDB. Affinity Data for Ligand-Target Pair: IC50 = 1.50E+4 nM against SRC kinase. BindingDB Entry. Assay: Z'-LYTE FRET, pH 7.5, 23°C, 384-well plates. View Source
